

Doping control analytical methods for Clenproperol

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Compound of Interest

Compound Name: *Clenproperol hydrochloride*

CAS No.: 75136-83-3

Cat. No.: B602232

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Abstract

This application note details a validated protocol for the extraction and quantification of Clenproperol, a prohibited

-agonist, in human urine. Utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method achieves a Limit of Detection (LOD) of 0.05 ng/mL, significantly surpassing the World Anti-Doping Agency (WADA) Minimum Required Performance Level (MRPL). This guide addresses the critical need for distinguishing Clenproperol from structural analogs like Clenbuterol and ensures compliance with WADA Technical Document TD2023IDCR for identification.

Introduction & Regulatory Context

Clenproperol (1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol) is a potent

-adrenergic agonist structurally homologous to Clenbuterol, differing only by the substitution of an isopropyl group for a tert-butyl group on the amine tail.

- WADA Status: Prohibited at all times under Class S3 (Beta-2 Agonists).[\[1\]](#)[\[2\]](#)
- Pharmacology: Originally investigated for bronchodilation, it exhibits significant anabolic and lipolytic properties, leading to its illicit use in livestock (growth promotion) and athletics (performance enhancement).

- **Metabolism:** Clenproperol is excreted in urine largely unchanged but also as glucuronide conjugates. Therefore, enzymatic hydrolysis is a mandatory pre-analytical step to measure the total concentration of the drug.

Analytical Challenges

- **Structural Similarity:** It shares the dichlorophenyl moiety with Clenbuterol and Mabuterol, generating common fragment ions (e.g., m/z 203, 132). Chromatographic resolution is essential.
- **Trace Concentrations:** Unlike therapeutic drugs, doping agents are often found at trace levels (<1 ng/mL) due to rapid elimination or micro-dosing strategies.
- **Matrix Interference:** Urine contains high salt and urea content, requiring robust cleanup to prevent ion suppression.

Experimental Protocol 1: Sample Preparation

Objective: To isolate basic drugs from the urine matrix while cleaving Phase II glucuronide conjugates.

Reagents:

- -Glucuronidase (E. coli K12 derived).
- Phosphate Buffer (pH 7.0).
- SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C, 60 mg/3 mL).
- Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow:

- **Aliquot & Spike:** Transfer 2.0 mL of urine to a glass tube. Spike with Internal Standard (Clenbuterol-d9 or Clenproperol-d7 if available) to a final concentration of 1 ng/mL.
- **Hydrolysis:** Add 1 mL Phosphate Buffer (pH 7.0) and 50 μ L

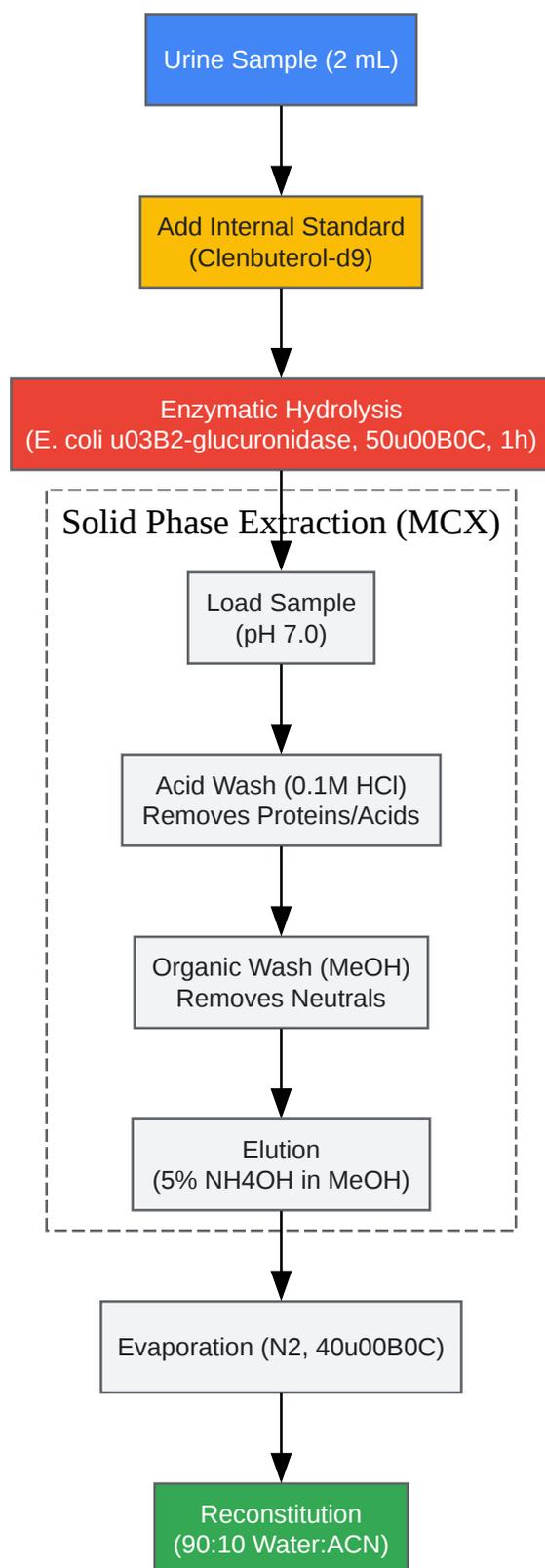
-glucuronidase.

- Scientific Rationale: E. coli enzyme is preferred over Helix pomatia for

-agonists to avoid conversion artifacts and ensure rapid cleavage (1 hour at 50°C).

- Conditioning: Condition SPE cartridge with 2 mL Methanol followed by 2 mL Water.
- Loading: Load the hydrolyzed sample onto the cartridge at a slow flow rate (1 mL/min).
- Washing (Critical):
 - Wash 1: 2 mL 0.1M HCl (Removes proteins and acidic interferences).
 - Wash 2: 2 mL Methanol (Removes neutral organics/lipids).
 - Note: Clenproperol is basic (pKa ~9.5) and is retained by the cation-exchange mechanism during these washes.
- Elution: Elute with 2 x 1 mL of 5%
in Methanol.
- Reconstitution: Evaporate eluate to dryness under
at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Visualization: Sample Preparation Workflow



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Figure 1: MCX Solid Phase Extraction workflow designed to isolate basic Clenproperol from complex urine matrix.

Experimental Protocol 2: LC-MS/MS Analysis

Objective: Separation and mass-selective detection of Clenproperol.

Instrumentation:

- LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).
- MS System: Triple Quadrupole (QqQ) with Electrospray Ionization (ESI+).[3]

Chromatographic Conditions:

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 8.0 min: 95% B
 - 10.0 min: 95% B
 - 10.1 min: 5% B (Re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

Mass Spectrometry Parameters (ESI+):

- Capillary Voltage: 3.5 kV.
- Source Temp: 350°C.
- Desolvation Gas: 800 L/hr ().

MRM Transitions Table

The following Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the protonated molecule

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type	Collision Energy (eV)	Structural Origin
Clenproperol	263.1	203.0	Quantifier	22	Loss of isopropylamine chain
263.1	245.1	Qualifier 1	15	Loss of	
263.1	132.0	Qualifier 2	35	Dichlorophenyl ring fragment	
Clenbuterol-d9 (IS)	286.2	204.0	Quantifier	22	Analogous to 203.0

Note: The transition 263.1 -> 203.0 is the most abundant but non-specific (shared with other analogs). The 263.1 -> 132.0 transition provides high specificity for the dichlorophenyl moiety.

Data Analysis & Validation Criteria

To declare an Adverse Analytical Finding (AAF), the data must meet the rigorous criteria set forth in WADA TD2023IDCR.

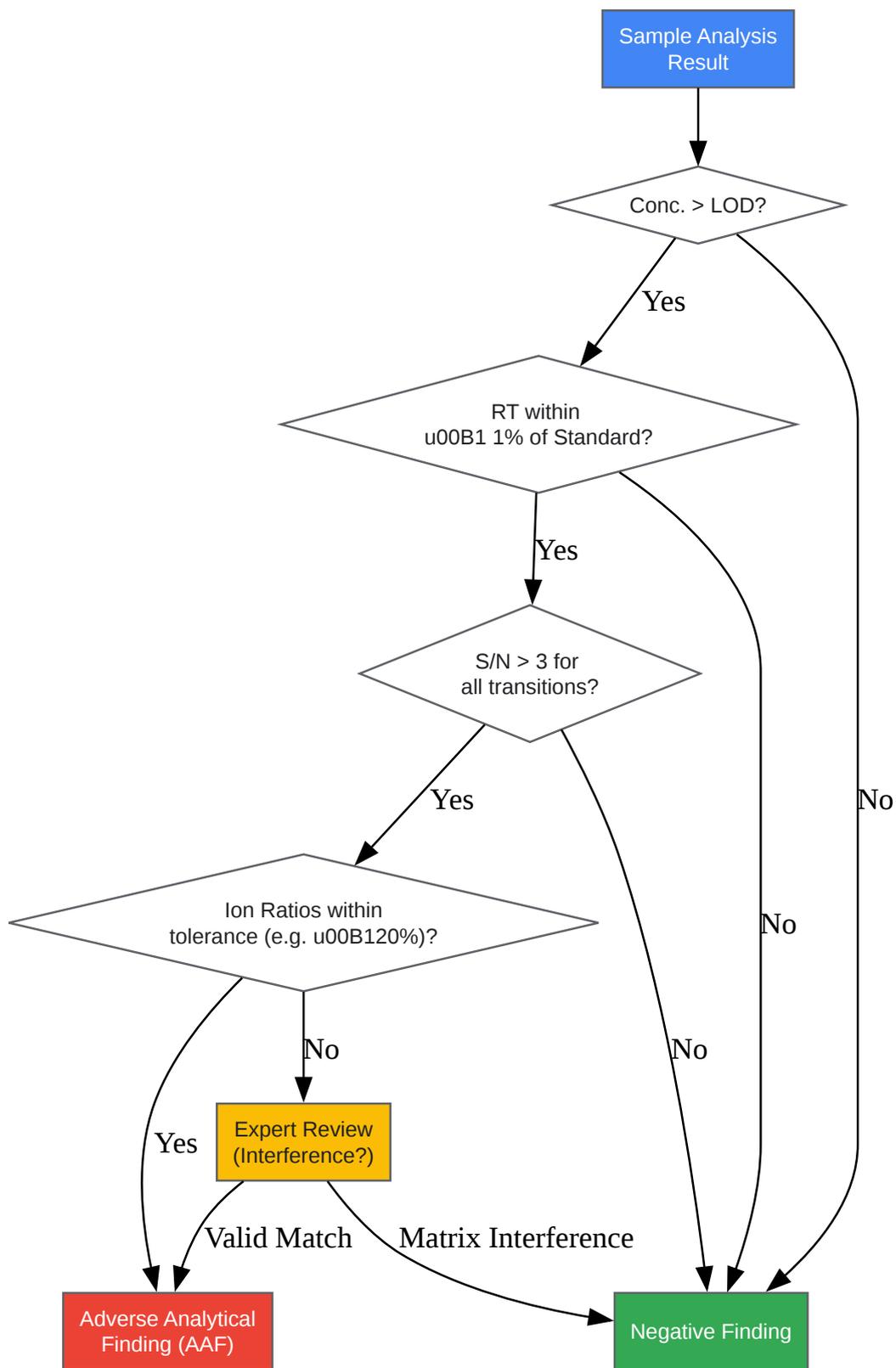
Identification Criteria:

- Retention Time (RT): The RT of the analyte in the sample must not differ by more than ± 0.1 minutes (or 1%, whichever is smaller) from the RT of the positive control.
- Ion Ratio: The ratio of the Quantifier/Qualifier ion abundances must fall within the tolerance windows (e.g., $\pm 20\%$ relative to the standard).
- Signal-to-Noise (S/N): All diagnostic ions must have $S/N > 3:1$.

Validation Data Summary:

Parameter	Result	Notes
Linearity	0.05 – 50 ng/mL	
LOD	0.05 ng/mL	Estimated at $S/N = 3$
LOQ	0.20 ng/mL	Lowest calibrator with $CV < 20\%$
Recovery	85 - 95%	Consistent across MCX extraction
Matrix Effect	$< 15\%$	Ion suppression minimal due to SPE

Visualization: Identification Logic (WADA Criteria)



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Figure 2: Decision tree for confirming Clenproperol presence based on WADA Technical Document TD2023IDCR.

Troubleshooting & Optimization

- Issue: Low Recovery.
 - Cause: Incorrect pH during SPE loading.
 - Solution: Ensure urine is adjusted to $\text{pH } 7.0 \pm 0.5$. If $\text{pH} < 5$, the amine is fully protonated but may compete with other cations; if $\text{pH} > 10$, it may not bind to the cation exchange resin.
- Issue: Retention Time Shift.
 - Cause: Column overloading or mobile phase evaporation.
 - Solution: Use a column oven (stable at 40°C) and fresh mobile phase.
- Issue: Carryover.
 - Cause: Clenproperol is sticky (lipophilic amine).
 - Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:1).

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